N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride (referred to herein as the target compound) is a synthetic small molecule characterized by a benzo[d]thiazol-2-yl core substituted with a 4-methyl group, a phenoxypropanamide chain, and a dimethylaminoethyl side chain. Its hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability. The compound was synthesized via a multi-step process involving HATU-mediated amide coupling and subsequent alkylation, yielding a final product with a molecular weight of 460.4 g/mol (LCMS: m/z 460.4 [M + H]⁺) .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-16-8-7-11-18-20(16)22-21(27-18)24(14-13-23(2)3)19(25)12-15-26-17-9-5-4-6-10-17;/h4-11H,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLSHXALILJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.
Formation of the Phenoxypropanamide Backbone: The phenoxypropanamide moiety is introduced through the reaction of phenoxypropanoic acid with a suitable amine, followed by coupling with the benzo[d]thiazole derivative.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the amide bond, potentially yielding simpler amine or alcohol derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies on its efficacy, toxicity, and pharmacokinetics would be essential.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could interact with biological membranes or proteins, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The target compound shares structural motifs with several analogs, particularly in the benzo[d]thiazol-2-yl scaffold and dimethylaminoethyl substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Benzo[d]thiazol Substitutions : The 4-methyl group in the target compound contrasts with 6-fluoro () and 4-fluoro () analogs, which may alter electronic effects and steric bulk. Fluorine substituents typically enhance metabolic stability and lipophilicity.
- The piperidinylsulfonyl group in introduces a bulky, polar moiety, likely impacting solubility and target engagement.
- Core Functional Groups: The phenoxypropanamide chain in the target compound differs from sulfonyl (), benzamide (), and phenylpropanamide () groups, which influence hydrogen bonding and hydrophobic interactions.
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability.
- Polarity: Sulfonyl (Compound 1) and piperidinylsulfonyl () groups increase polarity compared to the phenoxypropanamide chain.
- Molecular Weight : The target compound (460.4 g/mol) falls within the acceptable range for drug-likeness, whereas the piperidinylsulfonyl analog (535.0 g/mol) may face challenges in pharmacokinetics .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C23H29N3O3S
- Molecular Weight : 459.6 g/mol
- CAS Number : 1171239-90-9
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O3S |
| Molecular Weight | 459.6 g/mol |
| CAS Number | 1171239-90-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
- Alkylation with Dimethylaminoethyl Group : The benzothiazole core is alkylated using dimethylaminoethyl halides.
- Coupling with Phenoxyacetic Acid : The final step involves coupling with phenoxyacetic acid derivatives using coupling reagents like EDCI.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer Cell Lines
- Lung Cancer Cell Lines
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogens, suggesting its potential as an antibacterial agent. Studies indicate effectiveness against:
- Gram-positive bacteria
- Gram-negative bacteria
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Protein Binding : The compound binds to proteins involved in cell signaling pathways, potentially altering their function.
- Ion Channel Modulation : Studies suggest that it may modulate ion channels critical for cellular function, impacting cardiac and neurological activities.
Case Studies and Research Findings
-
Study on Antitumor Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of similar compounds showed potent cytotoxicity against human cancer cell lines, leading researchers to investigate this compound for similar effects .
-
Antimicrobial Assessment :
- Research conducted by Antimicrobial Agents and Chemotherapy highlighted the compound's ability to inhibit bacterial growth, particularly against resistant strains .
-
Mechanistic Insights :
- Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .
Q & A
Basic: What are the recommended synthetic routes for N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride, and what critical parameters influence yield?
Methodological Answer:
The compound can be synthesized via a multi-step process involving:
- Amide coupling : Reacting 4-methylbenzo[d]thiazol-2-amine with 3-phenoxypropanoic acid derivatives in the presence of coupling agents like EDCI/HOBt (common in peptide synthesis) .
- Mannich reaction : Introducing the dimethylaminoethyl group via a Mannich base intermediate under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ) .
Critical Parameters : - Reflux time : Extended reflux (4–6 hours) ensures complete reaction but risks decomposition.
- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
- Purification : Column chromatography or recrystallization (e.g., methanol/water) is critical for ≥95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR : 1H/13C NMR confirms the presence of the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH3)2) and the benzo[d]thiazole aromatic protons (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯N interactions stabilizing the amide group) and molecular packing, as seen in analogous thiazole derivatives .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z ~458.2) and fragmentation patterns .
Basic: How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Enzyme inhibition : Target the PFOR enzyme (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic metabolism. Use UV-Vis spectroscopy to monitor NADH oxidation rates, as demonstrated for nitazoxanide derivatives .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HepG2) with IC50 determination. Include positive controls like doxorubicin .
Advanced: What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- Modifications :
- SAR Analysis :
- Use molecular docking (e.g., AutoDock Vina) to map interactions with PFOR’s active site.
- Correlate logP values (measured via HPLC) with cytotoxicity data to identify optimal hydrophobicity ranges .
Advanced: How can computational modeling optimize synthetic pathways or predict metabolic stability?
Methodological Answer:
- Retrosynthesis tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose routes based on known reactions of thiazole and amide precursors .
- Metabolic prediction : Software like Schrödinger’s ADMET Predictor evaluates cytochrome P450 interactions and identifies vulnerable sites (e.g., demethylation of the dimethylamino group) .
Advanced: How should researchers resolve contradictions in solubility or bioactivity data across studies?
Methodological Answer:
- Solubility discrepancies : Re-test under standardized conditions (e.g., PBS pH 7.4 vs. DMSO stock solutions) and validate via nephelometry .
- Bioactivity variability : Cross-validate assays using isogenic cell lines and orthogonal methods (e.g., ATP-based viability assays vs. flow cytometry) .
Advanced: What advanced analytical methods quantify trace impurities in bulk synthesis?
Methodological Answer:
- UPLC-MS/MS : Detects impurities at <0.1% levels using a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile gradient .
- ICP-OES : Screens for heavy metal catalysts (e.g., Pd residues from coupling reactions) with detection limits <1 ppm .
Advanced: What toxicological assessments are critical for preclinical development?
Methodological Answer:
- Ames test : Assess mutagenicity using TA98 and TA100 Salmonella strains (OECD Guideline 471) .
- hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks (IC50 >10 µM preferred) .
Advanced: How does the compound’s stability under physiological conditions affect experimental design?
Methodological Answer:
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with LC-MS monitoring. The amide bond is prone to cleavage at pH <2 .
- Light sensitivity : Store samples in amber vials; UV irradiation studies show degradation via thiazole ring oxidation .
Advanced: What crystallographic insights inform formulation strategies?
Methodological Answer:
- Polymorph screening : Use solvent-drop grinding to identify stable forms. The hydrochloride salt likely forms a monoclinic lattice (P21/c space group) with Z’=1, as seen in similar amines .
- Hygroscopicity : Dynamic vapor sorption (DVS) quantifies water uptake, critical for lyophilization or tablet formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
